2-[(Trimethylsilyl)oxy]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-trimethylsilyloxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVQIKZNWVPHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339235 | |
| Record name | 2-[(Trimethylsilyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-86-6 | |
| Record name | 2-[(Trimethylsilyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Control of Selectivity:a Major Challenge in the Synthesis of 2 Trimethylsilyl Oxy Phenol is Achieving Selective Mono Silylation of Catechol While Minimizing the Formation of the Di Silylated Byproduct, 1,2 Bis Trimethylsilyl Oxy Benzene. on a Large Scale, This Requires Robust Control over Reaction Conditions. Factors Influencing Selectivity Include:
Stoichiometry: Using a slight excess of catechol relative to the silylating agent can help suppress di-silylation.
Temperature: Lower reaction temperatures often favor mono-substitution. The efficient heat dissipation required is a significant scale-up challenge.
Rate of Addition: Slow, controlled addition of the silylating agent to the catechol solution can maintain a low instantaneous concentration of the silylating agent, favoring reaction at the more acidic phenolic hydroxyl and reducing the chance of a second silylation.
Downstream Processing and Purification:the Method of Isolation and Purification Must Be Scalable and Economically Viable. Laboratory Scale Purification Often Relies on Silica Gel Chromatography, Which is Generally Impractical and Cost Prohibitive for Large Quantities. Scalable Alternatives Include:
Distillation: If the boiling points of 2-[(trimethylsilyl)oxy]phenol, unreacted catechol, and the di-silylated byproduct are sufficiently different, vacuum distillation can be an effective purification method.
Crystallization: If the product is a solid or can be derivatized to a crystalline form, crystallization can be a highly effective and scalable purification technique.
Extraction: Liquid-liquid extraction is used for the initial work-up to remove salts (e.g., triethylammonium (B8662869) chloride) and water-soluble impurities.
Waste Management:large Scale Synthesis Generates Significant Waste Streams, Including Solvents and Salt Byproducts. the Process Design Should Aim to Minimize Waste. for Example, Using Hmds As the Silylating Agent Generates Ammonia, Which is Less Problematic Than the Salt Waste Generated from Chlorosilane/amine Systems. Solvents Should Be Chosen with Consideration for Their Environmental Impact, Safety, and Potential for Recycling.
Cleavage and Desilylation Reactions of the Trimethylsilyloxy Group
The trimethylsilyloxy (OTMS) group is a common protecting group for phenols due to its ease of installation and selective removal under specific conditions. The cleavage of the silicon-oxygen bond, or desilylation, is a fundamental transformation that regenerates the parent phenol (B47542). This process can be initiated through various hydrolytic or catalytic methods.
Hydrolysis of silyl (B83357) ethers can be performed under both acidic and basic conditions, with the rate of cleavage being highly dependent on the pH and the steric bulk of the silyl group. Generally, the hydrolytic lability of common silyl ethers follows a predictable trend. Under acidic conditions, the order of lability is typically Trimethylsilyl (TMS) > Triethylsilyl (TES) > tert-Butyldimethylsilyl (TBDMS) > Triisopropylsilyl (TIPS) > tert-Butyldiphenylsilyl (TBDPS) nih.gov. Conversely, under basic conditions, the general order is TMS > TES > TBDMS ≈ TBDPS > TIPS nih.gov.
Phenol silyl ethers, including 2-[(trimethylsilyl)oxy]phenol, are notably more susceptible to cleavage under basic conditions compared to acidic ones nih.gov. For instance, the deprotection of the TBDMS ether of p-cresol has a half-life of approximately 3.5 minutes using 5% sodium hydroxide (B78521) in 95% ethanol, whereas it takes about 4.5 hours with 1% hydrochloric acid in the same solvent nih.gov. This enhanced rate under basic conditions is attributed to the increased nucleophilicity of the hydroxide ion and the greater stability of the resulting phenoxide anion.
| Condition | Order of Lability (Fastest to Slowest) | Reference |
|---|---|---|
| Acidic | TMS > TES > TBDMS > TIPS > TBDPS | nih.gov |
| Basic | TMS > TES > TBDMS ≈ TBDPS > TIPS | nih.gov |
A variety of catalytic systems have been developed for the chemoselective cleavage of silyl ethers, offering milder reaction conditions and tolerance for other functional groups.
Fluoride-Based Reagents: Fluoride (B91410) ions exhibit a high affinity for silicon, making fluoride sources effective desilylating agents. Reagents like potassium bifluoride (KHF2) in methanol (B129727) have proven to be mild and effective for the selective cleavage of phenolic TBDMS ethers at room temperature, leaving silyl ethers of primary and secondary alcohols intact nih.gov.
Lewis and Protic Acids: Catalytic amounts of acetyl chloride in dry methanol can efficiently deprotect TBDMS and TBDPS ethers under mild conditions, avoiding the formation of acylated byproducts organic-chemistry.org. Hafnium(IV) triflate (Hf(OTf)4) is another potent catalyst that can achieve regioselective desilylation due to its high activity at very low loadings (0.05 mol% to 3 mol%) organic-chemistry.org.
Metal Catalysts: Iron(III) chloride (FeCl3) in methanol provides an environmentally benign and cost-effective method for cleaving silyl ethers thieme-connect.de. This system is particularly effective for removing TES groups from primary alcohols. However, phenolic silyl ethers have shown resistance to these specific conditions thieme-connect.de.
Organic Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in catalytic amounts to achieve the smooth desilylation of aryl silyl ethers, showing selectivity over alkyl silyl ethers and other base-sensitive groups like esters organic-chemistry.org.
| Catalyst/Reagent | Conditions | Key Features | Reference |
|---|---|---|---|
| KHF₂ | Methanol, Room Temp. | Mild, selective for phenolic TBDMS over alkyl TBDMS ethers. | nih.gov |
| Acetyl Chloride (cat.) | Methanol | Mild, tolerates various protecting groups. | organic-chemistry.org |
| DBU (cat.) | - | Selective for aryl silyl ethers over alkyl silyl ethers. | organic-chemistry.org |
| Lithium Acetate (cat.) | Moist DMF | Highly selective for phenolic silyl ethers. | gelest.com |
Aryne Generation from this compound Derivatives
Arynes, particularly benzyne (B1209423), are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. Derivatives of this compound are key precursors for generating benzyne under mild conditions. Specifically, 2-(trimethylsilyl)aryl triflates, which can be readily synthesized from the corresponding silylated phenols, serve as efficient benzyne precursors nih.gov.
The most common method for generating benzyne from these precursors is the fluoride-induced 1,2-elimination, often referred to as the Kobayashi protocol nih.govnih.gov. This reaction proceeds under mild conditions, typically using a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) in an aprotic solvent like acetonitrile (B52724) nih.govnih.gov. The fluoride ion attacks the electrophilic silicon atom, initiating an elimination cascade that expels the triflate (a good leaving group) and forms the benzyne intermediate masterorganicchemistry.com. The high reactivity of the generated benzyne necessitates its in-situ trapping with a suitable reaction partner, such as a diene (e.g., furan) for a [4+2] cycloaddition or a nucleophile for an addition reaction nih.govresearchgate.net.
For example, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, a class of aryne precursors developed as a safer alternative to triflates, react with CsF to generate arynes that can be trapped by various nucleophiles and dienes, affording addition and cycloadducts in good yields nih.gov.
The formation of benzyne via fluoride-induced elimination is a concerted or stepwise process initiated by the nucleophilic attack of fluoride on the trimethylsilyl group. This attack weakens the C-Si bond and promotes the elimination of the leaving group (e.g., triflate) from the adjacent carbon, resulting in the formation of a highly strained triple bond within the aromatic ring masterorganicchemistry.com.
The "triple bond" in benzyne is not a true alkyne-like bond. It is formed by the poor overlap of two adjacent sp2-hybridized orbitals lying in the plane of the ring, perpendicular to the aromatic π-system masterorganicchemistry.commakingmolecules.com. This weak, strained bond makes benzyne an extremely reactive and short-lived electrophile nih.govmasterorganicchemistry.com. Its reactivity is dominated by two main pathways:
Nucleophilic Addition: Benzyne readily reacts with nucleophiles. The addition can occur at either carbon of the triple bond, which can lead to a mixture of regioisomers if the benzyne is unsymmetrically substituted makingmolecules.com.
Pericyclic Reactions: As a potent dienophile and dipolarophile, benzyne undergoes cycloaddition reactions, most notably the [4+2] Diels-Alder reaction with dienes like furan to form bicyclic adducts nih.govresearchgate.net.
Nucleophilic and Electrophilic Reactions Involving the Aromatic Ring
The reactivity of the aromatic ring in this compound is strongly influenced by the electron-donating nature of the trimethylsilyloxy group.
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO2) at positions ortho or para to a leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) chemistrysteps.commasterorganicchemistry.comlibretexts.org. The hydroxyl group in phenols and, by extension, the -OTMS group, are strong electron-donating groups that activate the ring toward electrophilic attack and deactivate it toward nucleophilic attack msu.eduyoutube.com. Therefore, direct SNAr on the aromatic ring of this compound is generally unfavorable unless the ring is further substituted with potent electron-withdrawing groups nih.gov. Substitution reactions involving strong bases may proceed through an elimination-addition (benzyne) mechanism rather than a direct addition-elimination SNAr pathway makingmolecules.comlibretexts.org.
In contrast to its inertness toward nucleophiles, the aromatic ring of this compound is highly activated for electrophilic aromatic substitution (EAS). The oxygen atom of the trimethylsilyloxy group donates its lone-pair electrons into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic youtube.com. This activating effect is strong, making phenols and their ethers much more reactive than benzene (B151609) itself youtube.comlibretexts.org.
The -OTMS group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. In this compound, the -OTMS group is at C1 and the silyl group at C2. The directing influence of the powerful -OTMS activating group will guide electrophiles primarily to the C4 (para) and C6 (ortho) positions. The steric bulk of the existing substituents may also influence the regioselectivity of the substitution. Common EAS reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation are expected to proceed readily on this substrate. For instance, the bromination of phenols is often so rapid that it can proceed without a Lewis acid catalyst and can be difficult to control, often leading to polybrominated products msu.edu.
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of this compound can be directed at the aromatic ring, where the reactivity and selectivity are governed by the electronic and steric properties of the substituents. The silyloxy group, similar to a hydroxyl group, is an electron-donating group, thus activating the aromatic ring for electrophilic substitution and directing incoming electrophiles to the ortho and para positions. However, the bulky trimethylsilyl (TMS) group can exert significant steric hindrance at the adjacent ortho position (C6), potentially favoring substitution at the C4 (para) position.
Traditional derivatization strategies for phenols often suffer from poor regioselectivity due to the comparable reactivity of the ortho and para positions. nih.gov To overcome this, advanced methods focusing on regioselective C-H bond activation have been developed. nih.gov A notable strategy involves the use of transition metal catalysis with a directing group. For instance, a relay catalysis system using Iridium and Rhodium has been developed for the reductive ortho-C–H silylation of phenols. scispace.comnih.govnih.gov This method utilizes a traceless acetal directing group derived from a phenyl acetate precursor, which guides the silylation specifically to the ortho position. scispace.comnih.govnih.gov Such a strategy could provide a route to selectively functionalize the C6 position of this compound, complementing the inherent electronic preference for the C4 position.
Stereoselectivity in derivatization is another critical aspect, particularly when creating chiral molecules. While direct stereoselective derivatization of the this compound ring is not widely documented, related biocatalytic approaches show promise. The enzyme Silicatein-α, for example, has been shown to catalyze the condensation of organosilanols with phenols to form silyl ethers, suggesting a potential for enzymatic control in reactions involving the silyl group. mdpi.comresearchgate.net Furthermore, catalytic silylation methods have been applied to the synthesis of complex chiral molecules like 3,3′-bis-silyl BINOL, demonstrating that high stereoselectivity can be achieved in the derivatization of phenolic systems. nih.gov
Role of this compound in Cascade and Rearrangement Reactions
In multistep organic synthesis, the trimethylsilyl group in this compound primarily serves as a protecting group for the reactive phenolic hydroxyl. This protection allows other transformations to be carried out on the molecule without interference from the acidic phenol proton. The TMS group can be readily removed under mild conditions (e.g., with a fluoride source or mild acid), making it an ideal participant in cascade reactions where its cleavage can unmask the hydroxyl group for a subsequent, programmed reaction step. A cascade reaction involves multiple transformations within a single reaction pot under one set of conditions, where each step triggers the next. baranlab.org
This compound and its derivatives can be precursors for various classical rearrangement reactions.
Fries Rearrangement : If the silyl ether is first acylated to form a 2-[(trimethylsilyl)oxy]phenyl ester, it could undergo a Lewis acid-catalyzed Fries rearrangement. wikipedia.orgorganic-chemistry.orgmerckmillipore.com This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, producing a hydroxy aryl ketone. wikipedia.orgbyjus.com The regioselectivity of this rearrangement is notably dependent on reaction conditions; lower temperatures and polar solvents tend to favor the para-acyl product, whereas higher temperatures and non-polar solvents favor the ortho-isomer. byjus.com
Smiles and Truce-Smiles Rearrangement : This class of intramolecular nucleophilic aromatic substitution (SNAr) reactions involves the migration of an aryl group. wikipedia.orgnih.gov A highly relevant example is the tandem thia-Fries rearrangement–cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. In this process, the silylated phenyl triflate, a common aryne precursor, undergoes an unexpected transformation, showcasing the intricate reactivity of such systems. The Truce-Smiles rearrangement, a variant where the nucleophile is a carbanion, allows for the formation of carbon-carbon bonds. nih.gov
The strategic use of this compound in these reactions allows for the construction of complex molecular architectures, leveraging the dual role of the silyl group as both a protecting element and a latent directing or reactive group.
Metal-Catalyzed Transformations of this compound and its Analogs
Metal catalysis provides powerful tools for the functionalization of aromatic compounds, including silylated phenols. These methods offer high efficiency and selectivity for forming new carbon-carbon and carbon-heteroatom bonds.
Transition Metal Catalysis (e.g., Palladium, Copper)
Palladium (Pd) catalysis is central to modern organic synthesis, particularly for cross-coupling reactions. dntb.gov.ua Silylated phenols like this compound can serve as substrates in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, provided the silyl ether bond is stable to the reaction conditions. Modern advancements have focused on increasing the sustainability of these reactions by using only parts-per-million (ppm) levels of palladium catalyst. acs.orgyoutube.com Furthermore, oxidative Palladium(II) catalysis has emerged as a method for cross-coupling that can proceed under mild, base-free conditions, which can prevent undesired side reactions. nih.gov
Copper (Cu) catalysts are also widely used for transformations of phenol derivatives. They are particularly effective in Chan-Lam type aminations, which can be applied to arylsilanes for the synthesis of substituted anilines. chemistryviews.orgnih.gov Copper(II) catalysts have also been employed for the regioselective ortho-amination and aminomethylation of phenols. nih.gov
Rhodium (Rh) and Iridium (Ir) have been used in sophisticated relay catalytic systems for the selective functionalization of phenols. A one-pot process has been developed that combines Ir-catalyzed hydrosilylation of a phenyl acetate with Rh-catalyzed ortho-C–H silylation, providing a direct route to ortho-silylated phenols. scispace.comnih.gov
| Metal Catalyst | Reaction Type | Description |
|---|---|---|
| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | Forms C-C and C-heteroatom bonds. Can be performed with ppm-level catalyst loading. acs.org |
| Copper (Cu) | Amination (Chan-Lam type) | Synthesizes anilines from arylsilanes and an amine source. chemistryviews.orgnih.gov |
| Rhodium (Rh) / Iridium (Ir) | Relay Catalysis for C-H Silylation | Achieves highly regioselective ortho-silylation of phenols via a directing group strategy. scispace.comnih.gov |
Organocatalytic Activation and Reaction Pathways
Organocatalysis provides a metal-free approach to activating organic molecules and promoting complex transformations. While specific applications involving this compound are not extensively documented, general principles of organocatalysis can be applied. For example, aminocatalysis, through the formation of reactive intermediates like trienamines, can initiate cascade reactions to build complex polycyclic structures from simple dienal precursors. mdpi.com
A key area where organocatalysis intersects with phenol chemistry is in the generation and subsequent asymmetric trapping of reactive intermediates. Ortho-quinone methides (o-QMs), which can be generated from phenol derivatives, are highly reactive species that participate in conjugate additions and cycloadditions. nih.govacs.org The in-situ generation of o-QMs under conditions compatible with organocatalysts has enabled the development of powerful asymmetric reactions. nih.gov In such a pathway, this compound would first need to be deprotected to reveal the free phenol, which could then be converted to the reactive o-QM intermediate for subsequent organocatalyzed transformations.
Studies on Intermediate Species and Transition States
Understanding the transient species and energy barriers involved in a reaction is fundamental to controlling its outcome. The chemistry of this compound involves several key reactive intermediates.
Reactive Intermediates:
Phenoxyl Radicals : These are formed via one-electron oxidation of the corresponding phenol. nih.gov They are crucial intermediates in oxidative coupling reactions and have been implicated in the antioxidant activity of phenolic compounds. nih.govfrontiersin.org The coordination of a phenoxyl radical to a metal center can stabilize it, and X-ray crystallographic studies of metal-phenoxyl radical complexes have revealed distinct changes in C-O and C-C bond lengths compared to the parent phenolate. scirp.org
Ortho-Quinone Methides (o-QMs) : These are highly reactive, transient intermediates that can be generated from 2-substituted phenols. scispace.com Their reactivity is driven by the restoration of aromaticity, making them potent electrophiles in Michael additions and dienophiles in [4+2] cycloadditions. nih.govnih.gov The phenolic hydroxyl group is essential for their formation; therefore, protecting it as a silyl ether would inhibit this pathway until the TMS group is removed. osti.gov
Acylium Cations : In the Fries rearrangement of a 2-[(trimethylsilyl)oxy]phenyl ester, an acylium carbocation is generated as a key intermediate that subsequently performs an electrophilic aromatic substitution on the ring. wikipedia.org
Meisenheimer Intermediates : In SNAr reactions like the Smiles rearrangement, a Meisenheimer complex is formed as a stabilized, anionic intermediate. rsc.org
| Intermediate Species | Generated From | Involved In |
|---|---|---|
| Phenoxyl Radical | One-electron oxidation of phenol | Oxidative Coupling, Antioxidant cycles nih.govfrontiersin.org |
| Ortho-Quinone Methide | Deprotonation/elimination from 2-hydroxybenzyl derivatives | Michael Addition, Cycloaddition nih.govnih.gov |
| Acylium Cation | Phenolic ester + Lewis Acid | Fries Rearrangement wikipedia.org |
| Meisenheimer Complex | Nucleophilic attack on an electron-deficient arene | Smiles Rearrangement (SNAr) rsc.org |
Transition States: The transition state is the highest energy point along a reaction coordinate and represents the critical energy barrier that must be overcome. ucsb.edu The structure and energy of transition states determine the rate and selectivity of a chemical reaction. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a primary tool for locating transition state geometries (first-order saddle points) and calculating their energies. fossee.inyoutube.com This allows for detailed mechanistic investigations, such as distinguishing between different reaction pathways. Recent advancements in computational algorithms have made the process of finding transition states more reliable and efficient, reducing the associated computational cost and accelerating research into complex reaction mechanisms. sciencedaily.com For reactions involving this compound, computational studies could elucidate the factors controlling regioselectivity in derivatization, rationalize the barriers for rearrangement, and model the interaction with metal catalysts.
This compound as a Versatile Synthetic Intermediate
This compound, with its molecular formula C9H14O2Si, serves as a valuable and versatile intermediate in a variety of organic transformations. guidechem.comnih.gov Its structure, featuring a trimethylsilyl (TMS) ether and a free phenolic hydroxyl group on a benzene ring, allows for a range of chemical manipulations. The presence of the bulky trimethylsilyl group can influence the reactivity and selectivity of reactions at other positions on the aromatic ring. wikipedia.org
This intermediate is particularly useful in the synthesis of more complex molecules. For instance, it is a key precursor in the generation of aryne species. acs.org The synthesis of benzyne precursors, such as trimethylsilylphenyl perfluorosulfonates, can be achieved through a retro-Brook rearrangement of a 2-(trimethylsilyloxy)phenyl halide. acs.org This highlights the compound's role in facilitating the formation of highly reactive intermediates that are central to the construction of complex aromatic systems.
The bifunctional nature of this compound, possessing both a protected and a free hydroxyl group, allows for sequential and site-selective reactions. This characteristic is instrumental in multi-step synthetic sequences where precise control over functional group reactivity is essential.
Use as a Protecting Group for Phenolic Hydroxyls
The trimethylsilyl (TMS) group is a widely employed protecting group for alcohols and phenols in organic synthesis. wikipedia.orgthermofisher.com The formation of a trimethylsilyl ether, such as in this compound, effectively masks the acidic proton of the phenolic hydroxyl group, preventing it from interfering with subsequent reactions that are sensitive to acidic protons, such as those involving Grignard reagents or strong bases. masterorganicchemistry.com
The protection of one of the hydroxyl groups in catechol as a TMS ether to form this compound offers a strategic advantage. It allows for the selective functionalization of the remaining free hydroxyl group. The TMS group is known for its relative lability, making it suitable for protection when a mild deprotection step is desired. masterorganicchemistry.com
Table 1: Common Silyl Protecting Groups and Their Relative Lability
| Protecting Group | Abbreviation | Relative Acidic Hydrolysis Lability | Relative Basic Hydrolysis Lability |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 100,000 |
This table is a generalized representation of relative cleavage rates and can be influenced by specific reaction conditions. nih.gov
Strategies for Selective Protection and Deprotection
The selective protection of one phenolic hydroxyl group in a diol like catechol is a common challenge in organic synthesis. The formation of this compound can be achieved by reacting catechol with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the liberated HCl. wikipedia.org
Selective deprotection of silyl ethers is a crucial aspect of their use. The Si-O bond in trimethylsilyl ethers is susceptible to cleavage under various conditions. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are particularly effective due to the high strength of the Si-F bond. masterorganicchemistry.com Acidic conditions, often using reagents like hydrofluoric acid (HF) or fluorosilicic acid (H2SiF6), can also be employed for deprotection. wikipedia.org
The choice of deprotection reagent allows for orthogonality in protecting group strategies. For instance, a TMS ether can be selectively cleaved in the presence of more robust silyl ethers like TBDMS or TIPS under specific conditions. nih.govharvard.edu Phenolic silyl ethers, in general, are more readily cleaved under basic conditions compared to their alcoholic counterparts. nih.gov For example, potassium bifluoride (KHF2) in methanol has been shown to be a mild and selective reagent for the desilylation of phenol TBDMS ethers at room temperature, conditions under which silyl ethers of primary and secondary alcohols remain intact. nih.govorganic-chemistry.org This principle of differential lability is fundamental to the strategic design of complex synthetic routes.
Precursors for Complex Molecular Architectures
The utility of this compound extends beyond its role as a simple protected phenol; it serves as a valuable building block for the synthesis of intricate molecular structures. Its unique combination of a protected hydroxyl group and a reactive aromatic ring makes it a versatile precursor for a range of complex molecules.
Synthesis of Arene and Heteroarene Systems
This compound and its derivatives are instrumental in the synthesis of various arene and heteroarene systems. As mentioned earlier, they are key precursors for generating benzynes, highly reactive intermediates that readily undergo cycloaddition reactions to form complex aromatic frameworks. acs.org This approach has found applications in the synthesis of substituted benzenes and polycyclic aromatic compounds.
Furthermore, the phenolic oxygen of this compound can direct ortho-metalation, allowing for the introduction of substituents at the adjacent carbon atom. This directed metalation strategy is a powerful tool for the regioselective functionalization of aromatic rings. The subsequent reaction of the metalated intermediate with various electrophiles can lead to a diverse array of substituted phenolic compounds, which can then be deprotected to reveal the free phenol.
The synthesis of benzofuran (B130515) derivatives, an important class of heterocycles, can also be facilitated by precursors derived from this compound. For example, the annulation of o-alkynylphenols, which can be prepared from silyl-protected catechols, can proceed under mild conditions to yield benzofurans. researchgate.net
Contributions to Natural Product Synthesis
The strategic use of protecting groups and the controlled construction of aromatic systems are central to the total synthesis of many natural products. While specific examples detailing the direct use of this compound in the synthesis of a named natural product are not extensively documented in the readily available literature, the principles it embodies are fundamental to the field.
The dearomatization of phenols is a powerful strategy in natural product synthesis, and silyl-protected phenols can be valuable substrates in such transformations. nih.gov For example, singlet oxygen can react with a silyl-protected phenol to form a hydroperoxy quinol, which can then be converted to a more complex tricyclic system, demonstrating a pathway towards natural product-like scaffolds. acs.org The protection of a phenolic hydroxyl as a trimethylsilyl ether can influence the stereochemical outcome of such reactions. acs.org
The ability to selectively protect one hydroxyl group of a catechol unit is crucial in the synthesis of natural products containing this motif. This allows for the differential functionalization of the two oxygen atoms, a common requirement in the assembly of complex natural products.
Integration in Polymer Chemistry and Materials Science
The phenolic group is a key component in a variety of polymers and materials due to its reactivity and ability to participate in hydrogen bonding. Silyl-protected phenols, including this compound, can serve as monomers or precursors to monomers in the synthesis of specialized polymers. ontosight.ai
The use of protected phenols allows for the control of polymerization processes. For instance, the trimethylsilyl group can prevent premature cross-linking or other side reactions during polymerization. After the polymer backbone is formed, the silyl groups can be removed to unmask the phenolic hydroxyls, which can then be used for further functionalization, cross-linking, or to impart specific properties to the material, such as adhesion or thermal stability.
While direct applications of this compound in large-scale polymer production may not be widespread, its utility as a model compound and a precursor for functional monomers in academic research is significant. The principles of using protected phenols are relevant to the development of new materials with tailored properties for applications in coatings, adhesives, and composites. ontosight.ai For example, plant-derived polyphenols, which share structural similarities with catechol derivatives, are being explored as precursors for forming versatile nanocoatings. nih.gov
Reagent in Specific Organic Transformations (e.g., Cyanosilylation, Mukaiyama-Aldol Type Reactions)
A thorough investigation into the use of this compound as a reagent in either cyanosilylation or Mukaiyama-aldol type reactions has found no specific research data or established protocols.
Cyanosilylation: This reaction typically involves the addition of a trimethylsilyl cyanide (TMSCN) to an aldehyde or ketone, often catalyzed by a Lewis acid or base, to form a cyanohydrin trimethylsilyl ether. The key reactive species is the silyl enol ether or a related silylated nucleophile. While compounds with a trimethylsilyl ether moiety are central to this process, the literature does not specify the use of this compound itself as a reagent in this capacity. The product of the cyanosilylation of benzaldehyde, for instance, is 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile, which is structurally distinct from the subject compound.
Mukaiyama-Aldol Type Reactions: This carbon-carbon bond-forming reaction involves the addition of a silyl enol ether to an aldehyde or ketone, promoted by a Lewis acid. The reaction is a cornerstone of modern organic synthesis for the construction of β-hydroxy carbonyl compounds. Research in this area has explored a wide variety of silyl enol ethers, such as those derived from pyrroles or cyclobutenes. However, there are no documented instances where this compound is employed as the silyl enol ether component in a Mukaiyama-aldol reaction.
The absence of such applications in the scientific literature suggests that this compound may not be an effective or advantageous reagent for these specific transformations under commonly employed conditions. Potential reasons could include its electronic properties, steric hindrance, or alternative, more favorable reaction pathways. Further exploratory research would be necessary to definitively determine its reactivity and potential utility in these and other organic reactions.
Due to the lack of available data, a detailed research findings table cannot be constructed.
Advanced Spectroscopic and Analytical Characterization of 2 Trimethylsilyl Oxy Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationjst.go.jp
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-[(trimethylsilyl)oxy]phenol. High-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment and connectivity of the atoms within the molecule.
High-Resolution NMR Techniques
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum typically shows a singlet for the nine equivalent protons of the trimethylsilyl (B98337) group (Si(CH₃)₃) and a multiplet pattern for the aromatic protons. rsc.org The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and trimethylsilyloxy groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound will show a signal for the methyl carbons of the TMS group and distinct signals for the six aromatic carbons. rsc.org The chemical shifts of the aromatic carbons provide insights into the electronic effects of the substituents on the benzene (B151609) ring. nih.gov
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~0.3 | Singlet | Trimethylsilyl (TMS) protons |
| ¹H | 6.8 - 7.2 | Multiplet | Aromatic protons |
| ¹³C | ~0 | Quartet | TMS methyl carbons |
| ¹³C | 115 - 150 | Singlet | Aromatic carbons |
This table presents predicted data and may vary based on solvent and experimental conditions. guidechem.comguidechem.com
2D NMR Experiments
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy): COSY experiments identify protons that are spin-spin coupled to each other. In the case of this compound, COSY would reveal the coupling relationships between the adjacent aromatic protons, aiding in their specific assignment. researchgate.netsfu.cascience.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. uq.edu.auresearchgate.net This experiment is crucial for assigning the signals in the ¹³C NMR spectrum by linking them to their attached protons, which are more readily assigned in the ¹H NMR spectrum.
Mass Spectrometry (MS) Applications in Characterizationrsc.orgacs.org
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)acs.orgnih.govpomics.comthieme-connect.defigshare.com
GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. nih.govpomics.comfigshare.com In this technique, the compound is first separated from other components in a mixture by gas chromatography and then detected by a mass spectrometer. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions, which are characteristic of the molecule's structure. nih.gov The fragmentation of TMS derivatives often involves the loss of a methyl group (M-15) or the entire trimethylsilyl group. nih.govaip.org This technique has been utilized to identify this compound in various plant extracts and other complex matrices. researchgate.netiajpr.comresearchgate.netjapsonline.comniscpr.res.inchemijournal.com
Key GC-MS Fragments for this compound
| m/z | Ion | Description |
| 182 | [M]⁺ | Molecular Ion |
| 167 | [M-CH₃]⁺ | Loss of a methyl group |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
This table is based on typical fragmentation patterns for TMS-derivatized phenols. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
While GC-MS is common, Electrospray Ionization Mass Spectrometry (ESI-MS) can also be employed, particularly for analyzing less volatile derivatives or for coupling with liquid chromatography. nih.govsigmaaldrich.com In ESI-MS, the sample is ionized by creating a fine spray of charged droplets. For silylated phenols, ESI-MS can sometimes lead to hydrolysis of the TMS group, resulting in the detection of the original phenol (B47542). nih.govrsc.org The choice between GC-MS and ESI-MS depends on the specific analytical goals and the nature of the sample matrix.
Analysis of Silylation Artifacts in MSnih.govbocsci.com
A critical aspect of analyzing silylated compounds is the potential for artifact formation during the derivatization process or within the analytical instrument. nih.govwordpress.comresearchgate.netnih.govlittlemsandsailing.com These artifacts can lead to the appearance of unexpected peaks in the chromatogram and mass spectrum, potentially leading to misinterpretation of the data. Common artifacts include incompletely silylated products or by-products from reactions with the silylating agent itself. nih.govwordpress.comresearchgate.netnih.govlittlemsandsailing.com Careful optimization of the derivatization conditions and awareness of potential side reactions are crucial for obtaining accurate and reliable results.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. For this compound, these methods provide a detailed fingerprint of its molecular structure.
In IR and Raman spectroscopy, different molecular vibrations are active depending on the change in dipole moment or polarizability, respectively. acs.org For a molecule like this compound, which lacks a center of symmetry, some vibrations can be active in both IR and Raman spectra, though their intensities often differ. acs.org The spectra are characterized by distinct bands corresponding to the phenolic -OH group, the trimethylsilyl group, and the aromatic ring.
The free hydroxyl (-OH) group exhibits a sharp, characteristic stretching vibration. The trimethylsilyl (TMS) group is identified by the strong symmetric and asymmetric stretching and bending of the Si-C bonds and the C-H bonds within the methyl groups. The Si-O-C linkage provides its own set of vibrational signatures. The benzene ring shows characteristic C-H stretching and out-of-plane bending, as well as C=C ring stretching vibrations.
A summary of the principal vibrational modes and their expected spectral regions for this compound is presented below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Phenolic Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad (IR) |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C Ring Stretch | 1620 - 1450 | Strong to Medium |
| Trimethylsilyl (TMS) | C-H Asymmetric/Symmetric Stretch | 2960 - 2850 | Strong |
| Trimethylsilyl (TMS) | Si-CH₃ Symmetric Bending (Umbrella) | 1250 | Strong |
| Trimethylsilyl (TMS) | Si-C Stretch | 870 - 760 | Strong |
| Aryl Ether Linkage | C-O-Si Asymmetric Stretch | 1100 - 1000 | Strong |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong (IR) |
This table provides generalized data based on characteristic vibrational frequencies of functional groups.
Chromatographic Methodologies Beyond Basic Identification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. While basic methods confirm its presence, advanced methodologies are required for robust and reproducible quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds. researchgate.net However, it is typically applied to the parent compounds before derivatization. The primary purpose of silylation is to increase the volatility and thermal stability of polar analytes for gas chromatography, a step that is unnecessary for HPLC. slideshare.net
Therefore, the direct analysis of this compound by HPLC is not a standard approach. Instead, its parent compound, catechol, is routinely analyzed. Typical methods involve reversed-phase HPLC, which separates compounds based on their hydrophobicity.
A standard HPLC setup for the precursor, catechol, would include:
Column: A C18 stationary phase, which is a nonpolar silica-based packing.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often acidified with formic or acetic acid to ensure the analyte is in a neutral form) and an organic modifier like methanol (B129727) or acetonitrile (B52724).
Detection: UV detection is common, as the benzene ring possesses a strong chromophore. Fluorimetric detection can also be used for enhanced sensitivity and selectivity. researchgate.net
While direct HPLC analysis of the silylated form is uncommon, the technique remains central to quality control and analysis of the catechol starting material and any potential hydrolysis products.
Gas Chromatography (GC) Optimization for Silylated Compounds
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the premier technique for the analysis of this compound and other silylated compounds. The derivatization of the polar hydroxyl groups with a nonpolar trimethylsilyl (TMS) group is critical, as it reduces the boiling point and prevents undesirable interactions with the GC column, leading to improved peak shape and resolution. jeaht.org
Optimization of the GC method is crucial for achieving accurate and reproducible results. This involves fine-tuning the derivatization reaction and the instrumental parameters.
Derivatization Optimization: The conversion of catechol to its silylated form must be complete to ensure accurate quantification. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl-N,N-dimethylcarbamate (TMSDMC). researchgate.netnih.gov Studies have shown that with an adequate excess of reagent like TMSDMC, the reaction can proceed instantaneously at room temperature, yielding derivatives that are stable for at least 24 hours. researchgate.net The use of a catalyst such as trimethylchlorosilane (TMCS) is often employed to enhance the derivatization of sterically hindered or less reactive hydroxyl groups. koreascience.krijern.com
GC-MS Parameter Optimization: Several instrumental parameters must be optimized to ensure efficient separation and sensitive detection of silylated phenols.
| Parameter | Optimized Condition | Rationale |
| Column | Low-polarity capillary column (e.g., 5% phenyl polysiloxane) | The nonpolar nature of the silylated analyte is well-matched to a nonpolar stationary phase, ensuring good chromatographic separation based on boiling points. |
| Injector Temperature | 270-290°C | Ensures rapid and complete volatilization of the silylated compound without causing thermal degradation. jeaht.org |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the analyte through the column. |
| Oven Temperature Program | Ramped program (e.g., initial hold at 60-80°C, then ramp at 5-15°C/min to 280-300°C) | A temperature gradient is essential to separate compounds with different boiling points in a complex mixture and to ensure that higher-boiling analytes are eluted in a reasonable time with sharp peaks. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching and structural confirmation. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | For trace analysis, monitoring specific characteristic ions of the target analyte significantly increases sensitivity and reduces interferences compared to full scan mode. rsc.org |
This table summarizes generally optimized GC conditions for the analysis of trimethylsilyl derivatives of phenolic compounds based on published methodologies. jeaht.orgresearchgate.netresearchgate.net
By carefully optimizing both the silylation and the GC-MS parameters, detection limits in the low nanogram per liter (ng/L) range can be achieved for phenolic compounds in complex matrices like environmental water samples. researchgate.net
Green Chemistry Principles in the Synthesis and Application of 2 Trimethylsilyl Oxy Phenol
Solvent Selection and Green Solvents (e.g., Ionic Liquids, Supercritical Fluids)
Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.
Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach. The silylation of phenols, the fundamental reaction to produce compounds like 2-[(trimethylsilyl)oxy]phenol, can often be performed under solvent-free conditions, particularly with the aid of microwave irradiation. tandfonline.comtandfonline.comresearchgate.netnih.gov This approach significantly reduces waste as it eliminates the need for solvent purchase, purification, and disposal.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for silylation reactions. polimi.itnih.gov As a reaction medium, scCO₂ offers numerous advantages:
Enhanced Diffusion: Its high diffusion rates and low viscosity accelerate reaction kinetics compared to conventional liquid solvents. nih.gov
Tunable Properties: The dissolving power of scCO₂ can be precisely controlled by adjusting temperature and pressure. nih.gov
Ease of Removal: After the reaction, CO₂ can be removed simply by depressurization, leaving a solvent-free product. nih.gov
Inertness and Safety: CO₂ is non-flammable, relatively non-toxic, and chemically inert under many reaction conditions. nih.gov This method has been successfully applied to the trimethylsilylation of silica (B1680970) gels, indicating its potential for the synthesis of silylated phenols. polimi.it
Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, which reduces air pollution. While specific applications in the synthesis of this compound are not widely documented, their use in related reactions is known. More recently, deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and urea, have been used as environmentally benign media for the silylation of alcohols and phenols, offering a greener alternative to traditional solvents. researchgate.net
Catalyst Development for Sustainable Synthesis
The development of efficient and recyclable catalysts is crucial for sustainable chemical production. Green catalytic processes aim to replace stoichiometric reagents with catalytic alternatives, reduce energy consumption, and simplify product separation.
Heterogeneous catalysts are in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their reuse. This minimizes catalyst waste and reduces purification costs. For the silylation of phenols to produce compounds like this compound, various effective heterogeneous catalysts have been developed. tandfonline.comtandfonline.comcjcatal.com
Key advantages of these systems include mild reaction conditions (often at room temperature), high product yields, and excellent catalyst recyclability without significant loss of activity. nih.govtandfonline.com For instance, a SBA-15-supported cobalt(II) nanocatalyst can be reused at least twelve times, and KF/clinoptilolite NPs can be reused eight times without a noticeable decrease in catalytic performance. nih.govtandfonline.com
| Heterogeneous Catalyst | Silylating Agent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Potassium Fluoride (B91410)/Clinoptilolite NPs (KF/CP NPs) | HMDS | Room temperature, Dichloromethane | Inexpensive, high yields, reusable (8 times) | tandfonline.com |
| Zinc Oxide (ZnO) | HMDS | Mild, ambient conditions | Economical, good to excellent yields | tandfonline.com |
| Propyl sulfonic acid functionalized SBA-15 | HMDS | Ambient temperature, Dichloromethane | Environmentally friendly, highly reusable (18 cycles) | cjcatal.com |
| SBA-15-supported Cobalt(II) nanocatalyst | HMDS | Room temperature, solvent-free | High efficiency, reusable (12 times) | nih.gov |
| Magnetically recyclable Ruthenium complex | HMDS | Room temperature, Dichloromethane | Fast reaction (90s), easy magnetic separation, reusable | pan.pl |
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This approach avoids the use of potentially toxic and expensive heavy metals, aligning with green chemistry principles. Simple organic molecules like imidazole (B134444) are commonly used as catalysts in silylation reactions. wikipedia.org More complex organocatalysts, such as N-heterocyclic olefins (NHOs), have been shown to be effective promoters for the dehydrogenative silylation of alcohols, a highly atom-economical process. organic-chemistry.org The development of chiral organocatalysts, like those based on pyrrolidine, is also an active area of research, opening pathways for enantioselective syntheses. mdpi.com
Energy Efficiency in Synthetic Protocols (e.g., Microwave and Ultrasound Assistance)
Reducing energy consumption is a key goal of green chemistry. Alternative energy sources like microwave irradiation and ultrasound can significantly enhance reaction rates, often leading to shorter reaction times, lower energy use, and higher yields compared to conventional heating methods.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool for improving organic reactions. tandfonline.com For the silylation of phenols, microwave-assisted synthesis offers several advantages:
Rapid Heating: Dielectric heating leads to a rapid increase in temperature, dramatically shortening reaction times from hours to minutes. tandfonline.com
High Yields: Reactions often proceed to completion, resulting in high yields of the desired silyl (B83357) ether. tandfonline.comtandfonline.com
Solvent-Free Conditions: Many microwave-assisted silylations can be performed without any solvent, further enhancing their green credentials. tandfonline.comtandfonline.commdpi.com
For example, the protection of various phenols as their TBDMS ethers was achieved in high yields after just one minute of microwave irradiation in a solvent-free system. tandfonline.com
| Substrate Type | Silylating Agent | Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Phenols | TBDMSCl | Imidazole | Solvent-free, 1 min irradiation | Facile, time-saving, high yield | tandfonline.comtandfonline.com |
| Alcohols and Phenols | TIPSCl | Imidazole | Solvent-free, short irradiation time | Simple, efficient, high selectivity | researchgate.net |
| Uridine and other alcohols | TBDMSCl | DBU/KNO₃ | Solvent-free | Clean, good-yielding, sustainable | mdpi.com |
| Bisphenol A and UV filters | BSTFA | - | 600W, 5 min irradiation | Rapid derivatization for analysis | nih.gov |
Ultrasound Assistance: Sonication, the use of ultrasound energy, can promote chemical reactions by generating, growing, and collapsing cavitation bubbles. This process creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. Ultrasound has been successfully used for the synthesis of various compounds, including diaryl ethers, under mild, catalyst-free conditions. nih.gov It has also been shown to overcome the immiscibility of reactants in solvent-free enzymatic syntheses, suggesting its potential applicability to silylation reactions where substrates may have poor mutual solubility. nih.gov
Waste Minimization and Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. A high atom economy signifies minimal waste generation.
The choice of silylating agent is critical for maximizing atom economy in the synthesis of this compound.
Low Atom Economy Route: Traditional methods using a silyl chloride (e.g., trimethylsilyl (B98337) chloride, TMSCl) and a base like triethylamine (B128534) generate a stoichiometric amount of salt byproduct (triethylammonium chloride). This solid waste must be separated and disposed of, lowering the atom economy. youtube.com
High Atom Economy Route: Using hexamethyldisilazane (B44280) (HMDS) as the silylating agent is a greener alternative. The only byproduct of the reaction is ammonia (B1221849) (NH₃), a volatile gas that is easily removed from the reaction medium, resulting in a much higher atom economy and a cleaner process. researchgate.nettandfonline.com
Another highly atom-economical approach is the dehydrogenative coupling of phenols with hydrosilanes. chemrxiv.orgrsc.org This reaction, often catalyzed by transition metals or simple bases, produces only hydrogen gas (H₂) as a byproduct, representing a nearly 100% atom-economical pathway to silyl ethers. chemrxiv.orgrsc.org
Flow Chemistry as a Green Synthetic Tool
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, making it a powerful tool for green synthesis.
Key benefits of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety: The small volume of the reactor minimizes the risks associated with handling hazardous reagents and exothermic reactions. acs.org
Precise Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. acs.org
Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid mixing and heat exchange. acs.org
Scalability: Scaling up production is often simpler than in batch processes, involving running the system for a longer duration or using multiple reactors in parallel.
Integration of Catalysis: Solid-supported catalysts can be packed into the reactor, simplifying product purification and enabling continuous, long-term operation. akjournals.com
A continuous-flow process has been successfully developed for the synthesis of 2-(trimethylsilyl)phenyl triflate, a key aryne precursor, starting from TMS-capped phenols. This method avoids low-temperature lithiation and laborious column chromatography, delivering a pure product in high yield. acs.org Similarly, silica-supported sulfonic acid has been used as a catalyst in a flow setup for the efficient silylation of a broad scope of alcohols. akjournals.com
Reduction of Derivatives and Protecting Groups
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. In the context of this compound, the trimethylsilyl (TMS) group serves as a protecting agent for the hydroxyl functionality of catechol. The removal of this protecting group, a process known as deprotection, is a critical step to unveil the final phenol (B47542). From a green chemistry perspective, the ideal deprotection method should be highly efficient, selective, and environmentally benign, minimizing waste and avoiding the use of hazardous reagents. This section explores the reduction of the trimethylsilyl ether derivative in this compound, focusing on methodologies that align with the principles of green chemistry.
The deprotection of silyl ethers, including the trimethylsilyl ether of catechol, is fundamentally a cleavage of the silicon-oxygen bond. mdpi.com Traditional methods for this transformation often rely on stoichiometric amounts of fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), or strong acidic or basic conditions. nih.govresearchgate.net However, these approaches frequently suffer from drawbacks that are at odds with green chemistry principles. For instance, fluoride-mediated desilylation generates fluorosilane by-products, contributing to poor atom economy. mdpi.comresearchgate.net Moreover, the use of corrosive and toxic reagents necessitates careful handling and generates hazardous waste streams. researchgate.net
In response to these challenges, significant research has been directed towards the development of milder, more sustainable, and catalytic methods for the cleavage of silyl ethers. These modern approaches often utilize catalytic amounts of reagents, employ environmentally friendly solvents, and allow for the easy separation and recycling of the catalyst. organic-chemistry.orgthieme-connect.de
Catalytic Approaches to Silyl Ether Deprotection
Several innovative catalytic systems have emerged for the efficient deprotection of silyl ethers under green conditions. These methods offer high selectivity and functional group tolerance, which are crucial in the synthesis of complex molecules.
One notable example is the use of phosphomolybdic acid supported on silica gel (PMA/SiO2) as a heterogeneous catalyst. organic-chemistry.org This system has proven effective for the chemoselective and mild deprotection of tert-butyldimethylsilyl (TBDMS) ethers, a close relative of the TMS group. The reaction proceeds under mild conditions, tolerates a wide array of sensitive functional groups, and, importantly, the catalyst can be readily recovered and reused. organic-chemistry.org The absence of an aqueous workup further enhances the environmental credentials of this method. organic-chemistry.org
Another promising approach involves the use of catalytic amounts of iron(III) chloride (FeCl3) in methanol (B129727). thieme-connect.de This method is particularly effective for the cleavage of various silyl ethers and is considered environmentally benign due to the low cost and low toxicity of the iron catalyst. The reaction can often be completed within minutes at room temperature with very small quantities of the catalyst. thieme-connect.de The workup procedure is straightforward, typically involving filtration through a short pad of silica gel to remove the inorganic salt. thieme-connect.de
Wilkinson's catalyst, in conjunction with catechol borane, has also been employed for the reductive deprotection of silyl groups. nih.gov This method offers a high degree of selectivity and avoids the need for aqueous workup. nih.gov The reaction proceeds under neutral conditions, which is advantageous for substrates sensitive to acids or bases.
Microwave-assisted deprotection using a reusable acidic resin represents another green alternative. mdpi.com This method accelerates the reaction and allows for the simple recovery and reuse of the resin, minimizing waste. The use of microwave irradiation can lead to significantly shorter reaction times compared to conventional heating. mdpi.com
The table below summarizes key research findings on green catalytic methods for the deprotection of silyl ethers, which are applicable to the cleavage of the trimethylsilyl group in this compound.
| Catalyst System | Substrate Scope (Silyl Ethers) | Key Green Chemistry Features | Reference |
| Phosphomolybdic acid on silica gel (PMA/SiO2) | TBDMS | Heterogeneous catalyst, recoverable and reusable, no aqueous workup, mild conditions. | organic-chemistry.org |
| Iron(III) chloride (FeCl3) | TES, TBS, TIPS | Catalytic amounts of a low-cost and low-toxicity metal, mild conditions, simple workup. | thieme-connect.de |
| Wilkinson's catalyst / Catechol borane | TES, TBS, TIPS | High selectivity, no aqueous workup, neutral reaction conditions. | nih.gov |
| Dowex 50WX4-200 (acidic resin) | TBDMS | Microwave-assisted, reusable catalyst, reduced reaction times. | mdpi.com |
Reductive Cleavage and Alternative Reagents
Beyond catalytic deprotection, other green methodologies have been explored. The use of tetramethyldisiloxane (TMDS) as a reducing agent offers a safer alternative to highly reactive hydrides like lithium aluminum hydride. acs.org While TMDS is primarily known for the reduction of functional groups like amides and nitro groups, its application in reductive deprotection is an area of growing interest. acs.org
Furthermore, the development of catalyst-free silylation and desilylation methods is a significant step towards greener processes. For instance, the use of nitromethane (B149229) as a solvent has been shown to promote the silylation of alcohols and phenols with hexamethyldisilazane (HMDS) without the need for a catalyst. researchgate.net The principles behind such catalyst-free systems could potentially be reversed for deprotection under specific, environmentally benign conditions.
The choice of the deprotection strategy for this compound will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction. However, the increasing availability of green catalytic and reductive methods provides chemists with a toolbox of sustainable options to minimize the environmental impact of this crucial synthetic step.
Future Directions in Research on 2 Trimethylsilyl Oxy Phenol
Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency
The primary value of 2-[(Trimethylsilyl)oxy]phenol lies in its nature as a regioselectively protected catechol. The development of synthetic routes that can produce this molecule with high efficiency and selectivity is paramount. Future research will likely focus on moving beyond traditional methods toward more sophisticated catalytic systems.
Key research frontiers include:
Catalytic Dehydrogenative Coupling: The use of earth-abundant metal catalysts, such as those based on cobalt, for the cross-dehydrogenative coupling of catechols with hydrosilanes represents a green and atom-economical approach. tandfonline.com This method avoids the formation of stoichiometric salt byproducts often associated with the use of silyl (B83357) halides. organic-chemistry.org
Heterogeneous Catalysis: The application of solid-supported catalysts, like heteropolyoxometalates on alumina, offers a pathway to more sustainable and scalable production. conicet.gov.ar These catalysts demonstrate high conversion rates for phenol (B47542) silylation and have the advantage of being easily separable and reusable, minimizing waste and simplifying purification processes. conicet.gov.ar
Flow Chemistry: Continuous-flow synthesis presents a powerful tool for optimizing the production of silylated phenols. acs.org This technology allows for precise control over reaction parameters, enhanced safety for highly reactive intermediates, and improved yields, as demonstrated in the synthesis of related silylated phenyl precursors. acs.org
Table 1: Comparison of Catalytic Silylation Methods for Phenols
| Catalytic System | Catalyst Example | Key Advantages | Reference |
|---|---|---|---|
| Homogeneous (Earth-Abundant Metal) | Cobalt Pincer Complex | High efficiency, atom economy, avoids salt byproducts. | tandfonline.com |
| Heterogeneous | H₂PMo₁₁VCuO₄₀ on Alumina | Reusable, environmentally friendly, high conversion. | conicet.gov.ar |
| Flow Chemistry | n-BuLi/THF (for lithiation) | High yield, enhanced safety, scalability. | acs.org |
Exploration of New Reactivity Modes and Transformation Types
Beyond its role as a protected phenol, researchers are beginning to unlock new modes of reactivity for this compound and related structures. The interplay between the silyloxy group, the free hydroxyl, and the aromatic ring opens up possibilities for complex molecular construction.
Future explorations are expected to target:
Domino and Cascade Reactions: Inspired by the successful use of the related compound 2-[(trimethylsilyl)ethynyl]phenol in gold/photoredox-catalyzed domino sequences to build complex 2,3-diarylbenzofurans, there is significant potential to design similar cascade reactions starting from this compound. mdpi.comresearchgate.net Such processes, where multiple bonds are formed in a single operation, dramatically increase synthetic efficiency.
Directed C-H Functionalization: The free hydroxyl group can act as a directing group to guide the functionalization of specific C-H bonds on the aromatic ring. researchgate.net This strategy allows for the precise installation of new substituents, providing a powerful tool for elaborating the catechol scaffold into more complex derivatives. researchgate.netpkusz.edu.cn
Desilylative Functionalization: Research into palladium-catalyzed desilylative acyloxylation, which transforms a C-Si bond into a C-O bond, showcases a novel transformation. organic-chemistry.org Applying this concept to di-silylated catechols could offer a new strategic approach to selectively functionalize one position while leaving another protected.
Advanced Catalytic Systems for this compound Chemistry
The catalyst is often the key to unlocking new levels of efficiency and selectivity. The development of advanced catalytic systems is a central theme in the future of this compound chemistry, both for its synthesis and its subsequent transformations.
Areas of focus will include:
Cooperative Catalysis: Systems that combine multiple catalytic modes, such as the integration of gold catalysis with photoredox catalysis, have proven effective in enabling complex transformations like the bis-arylation of silylated alkynylphenols. mdpi.comresearchgate.net This approach can activate substrates in unique ways, leading to reactivity not achievable with a single catalyst.
Earth-Abundant Metal Catalysis: A significant push exists to replace precious metal catalysts (e.g., palladium, rhodium) with more sustainable alternatives based on iron, copper, and cobalt. tandfonline.comdicp.ac.cnbohrium.com Iron catalysis, for instance, is enabling novel dicarbofunctionalizations of silyl enol ethers, hinting at the potential for new transformations in silyl-substituted phenols. bohrium.com
Bifunctional Catalysts: Catalysts that possess both acidic and basic sites, or metal centers that can engage in multiple steps of a catalytic cycle (e.g., through bifunctional ligands), are of great interest. rsc.org Such catalysts can facilitate complex reaction sequences and are central to the mechanisms of many hydrogenation and dehydrogenative coupling reactions. tandfonline.comrsc.org
Integration with Machine Learning and AI in Chemical Research
The digital revolution is transforming chemical research, and the study of silyl ethers is no exception. Artificial intelligence (AI) and machine learning (ML) are set to accelerate discovery and deepen understanding in this field.
Anticipated developments include:
Predictive Modeling: ML models are being trained to predict reaction outcomes with high accuracy. acs.org For silyl ethers, this has been applied to forecast the site-selectivity of C-H functionalization reactions by considering the properties of both the substrate and the catalyst. nih.gov This predictive power can guide experimental design, saving time and resources.
Reaction Discovery: AI can screen vast virtual reaction spaces to identify novel and mechanistically interesting transformations that might not be conceived through traditional human intuition. acs.orgnih.gov This approach could uncover entirely new ways to use this compound in synthesis.
Inverse Design and Materials Discovery: AI is being leveraged for "inverse design," where a desired material property is the starting point to identify the optimal chemical structure. researchgate.net This has been used to find silyl ether-based monomers for creating deconstructable polymers and could be applied to design functional molecules derived from this compound for specific applications in materials science or medicine. researchgate.netthatsnice.com
Table 2: Applications of AI/ML in Silyl Ether Chemistry
| AI/ML Application | Specific Goal | Impact on Research | Reference |
|---|---|---|---|
| Predictive Modeling | Predict regioselectivity of C-H functionalization. | Guides catalyst and substrate choice to achieve desired product. | nih.gov |
| Reaction Discovery | Identify competent but previously unknown electrochemical reactions. | Unveils novel reactivity and inspires mechanistic investigation. | acs.orgnih.gov |
| Inverse Design | Discover cleavable comonomers for deconstructable polymers. | Accelerates materials discovery with a "product-first" approach. | researchgate.net |
| Synthesis Planning | Predict framework products in zeolite synthesis from reaction data. | Guides experimental parameters for targeted synthesis. | researchgate.net |
Design of Next-Generation Silylating Reagents and Protecting Groups
The trimethylsilyl (B98337) (TMS) group is a workhorse protecting group, but the search for improved reagents and new protecting group strategies is perpetual. wikipedia.org
Future research will likely pursue:
Novel Silyl Transfer Reagents: The development of reagents like sodium silylsilanolates marks a significant departure from traditional silylating agents. kyoto-u.ac.jpchemrxiv.org These reagents are storable, handleable, and can participate in palladium-catalyzed reactions, expanding the toolkit for creating C-Si bonds under milder conditions. researchgate.net Their design, inspired by analogy to established cross-coupling reagents, opens the door for further innovation. kyoto-u.ac.jpchemrxiv.org
Silicon-Rich Reagents: For applications in materials science, such as lithography, new silicon-rich silylating agents like disilanes are being developed. aip.org These reagents introduce a higher density of silicon atoms, which can enhance material properties like reactive-ion etching selectivity. aip.org
Catalyst-Reagent Co-design: The rational design of ligands for transition metal catalysts can be paired with the development of new reagents to optimize specific transformations. acs.org Fine-tuning the steric and electronic properties of both the catalyst and the silyl source can lead to dramatic improvements in reaction yield and selectivity. acs.org
Expansion of Applications in Niche Synthetic Areas
The unique properties of this compound make it an attractive building block for specialized applications where precise control over reactivity is essential.
Expansion is anticipated in areas such as:
Heterocyclic Synthesis: Its use as a precursor for 2,3-disubstituted benzofurans is a prime example of its utility. mdpi.comresearchgate.net Future work will likely expand its application to the synthesis of other classes of heterocycles, which are privileged structures in medicinal chemistry and materials science.
Natural Product Synthesis: Catechol moieties are common in natural products. The ability to selectively protect one hydroxyl group as a TMS ether allows for the stepwise and controlled elaboration of complex molecular architectures, making it a valuable tool in total synthesis.
Analytical Derivatization: While silylation is a well-established technique in GC-MS analysis to enhance the volatility of polar analytes, the development of new, more efficient catalytic silylation methods could streamline sample preparation for metabolomics and other analytical fields where phenols are frequently encountered. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
